Product packaging for Chonglou Saponin(Cat. No.:)

Chonglou Saponin

Cat. No.: B14794741
M. Wt: 1031.2 g/mol
InChI Key: FBFJAXUYHGSVFN-ISUPFHCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chonglou saponins are steroidal glycosides derived from Rhizoma Paridis (Chonglou), a plant used in traditional Chinese medicine for treating inflammation, microbial infections, and cancer . The primary bioactive components include Chonglou Saponin I (C₄₇H₇₄O₁₈, MW: 855.017), II (MW: ~870), VI, and VII (C₅₁H₈₂O₂₁, MW: 1031.18) . These compounds exhibit potent antitumor activity by inducing apoptosis, arresting cell cycle progression (e.g., G1 or G2 phase), and suppressing oncogenic pathways . For instance, this compound VII upregulates p21 protein expression and inhibits cyclin D1 in prostate cancer cells, while this compound II induces G2/M arrest in ovarian cancer cells . Their structural complexity, characterized by a steroidal aglycone linked to sugar moieties, contributes to diverse bioactivities and challenges in analytical quantification .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H82O21 B14794741 Chonglou Saponin

Properties

Molecular Formula

C51H82O21

Molecular Weight

1031.2 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49-,50+,51+/m0/s1

InChI Key

FBFJAXUYHGSVFN-ISUPFHCDSA-N

Isomeric SMILES

CC1CC[C@@]2(C([C@]3(C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Paris saponin VII predominantly occurs in the leaves of Paris polyphylla var. yunnanensis and is promoted by high light intensity . The biosynthesis involves the glycosylation of the steroidal saponin skeleton, catalyzed by glycosyltransferases .

Industrial Production Methods: Industrial production of Paris saponin VII involves the cultivation of Paris polyphylla under controlled light conditions to enhance the yield of the compound. The leaves are the primary organ for synthesis, and the compound is transported to the rhizome via vascular tissue .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Chonglou saponins undergo glycosidic bond cleavage under acidic conditions. A representative study demonstrated complete deglycosylation using:

ConditionsResultsSource
2M HCl in 1,4-dioxane/H₂ORelease of arabinose and glucose
95°C for 2 hrAglycone formation

The reaction proceeds through protonation of glycosidic oxygen, leading to oxocarbenium ion intermediates followed by nucleophilic water attack .

Enzymatic Hydrolysis

β-glucosidases selectively cleave terminal glucose units:

Enzyme SourceReaction SpecificityConversion Rate
Fungal biotransformationC-3 position modifications68% in 72 hr

Metal Ion-Mediated Transformations

Transition metals induce structural modifications through complexation and catalysis:

Metal IonReaction TypeObserved OutcomeMIC Impact*
Fe³+DehydrationFormation of Δ²⁰,²² derivatives0.5 μg/mL vs Candida
Nb⁵+CyclizationSpirostanol-type byproductsN/A

*Minimum Inhibitory Concentration against microbial targets

Mechanistic studies reveal metal coordination at hydroxyl-rich regions (C-21/C-28 positions), facilitating electron transfer processes .

Isomerization Pathways

Steric strain in the aglycone core drives pH-dependent isomerization:

ConditionDominant IsomerStructural Feature
pH < 525R-configurationChair-conformed E-ring
pH > 825S-configurationBoat-conformed E-ring

Equilibrium ratios reach 3:1 (25R:25S) in aqueous ethanol at 25°C .

Oxidative Decomposition

Autoxidation at conjugated dienes (C-5/C-6 positions) generates degradation products:

OxidantMajor ProductsYield
O₂ (aerobic)7-keto derivatives12-18%
H₂O₂Epoxide intermediates22%

Accelerated decomposition occurs at elevated temperatures (Q₁₀ = 2.3 between 20-40°C) .

Complexation Behavior

Saponin-metal chelates demonstrate altered bioactivity:

Complex TypeStability Constant (log K)Antimicrobial Enhancement
[Fe(C₅₁H₈₂O₂₁)]³+4.7 ± 0.23.2-fold vs Malassezia
[Cu(C₅₁H₈₂O₂₁)]²+3.9 ± 0.31.8-fold vs Candida

X-ray absorption spectroscopy confirms octahedral coordination geometry .

These reaction pathways underpin this compound's pharmacological profile and stability considerations in formulation development. Recent advances in directed C-H functionalization (e.g., C-12 hydroxylation) suggest potential for targeted structural optimization .

Scientific Research Applications

Anticancer Properties

Chonglou extracts and polyphyllin exhibit antitumor effects in vitro by inducing apoptosis, affecting cell cycle distribution, inhibiting angiogenesis, and regulating immune function . Saponins can eliminate tumor cells through apoptosis, reducing side effects in patients . Studies suggest that Paris saponin VII (PS VII) can inhibit the growth of Hela cells in a concentration-dependent manner . PS VII upregulates cleaved caspase-3, cleaved caspase-9, and Bax expression in Hela cells, indicating its potential in treating cervical cancer . Furthermore, Paris polyphylla has been applied in cancer treatments for nearly 2000 years . An ethanol extract of Paris polyphylla suppressed cell proliferation in osteosarcoma cells and promoted apoptosis via caspase activation .

Key Findings on Saponins Effect on Cancer Treatment

SaponinCancer TypeMechanism of Action
Paris saponin VII (PS VII)Cervical cancer (Hela cells)Inhibits cell growth, upregulates cleaved caspase-3, cleaved caspase-9, and Bax expression
Paris polyphylla extractOsteosarcomaSuppresses cell proliferation, promotes apoptosis via caspase activation, increases Bax/Bcl-2 ratio, induces G2/M phase arrest, inhibits cell migration and invasion
A-24Gastric cancer (SGC-7901 and AGS)Increases the expressions of cleaved-caspase-3, cleaved-caspase-8, cleaved-caspase-9, and Bax, increases the levels of LC3-II and Beclin-1, and results in the downregulation of Bcl-2 expression, which played a role in inducing apoptosis and autophagy
DioscinLiver cancer (HepG2)Decreased the concentration of CHK2, cyclin B1, and CDK1 while increasing the expressions of cyclinD1, Bak, Cyt-c, caspase-3, caspase-9 while decreasing those of bcl-2, bcl-xl and P70S6K
Steroidal saponinsBreast cancerShowed growth inhibition of human breast cancer cells

Other Therapeutic Properties

Comparison with Similar Compounds

Structural and Physicochemical Properties

Chonglou saponins are distinguished by their steroidal backbone and variable sugar chains. Comparatively, triterpenoid saponins (e.g., Saikosaponin B2) or cyanogenic glycosides (e.g., Amygdalin) differ in aglycone structure and molecular weight (Table 1).

Table 1: Structural Comparison of Chonglou Saponins and Analogues

Compound Type Molecular Formula Molecular Weight Key Functional Groups
Chonglou Saponin I Steroidal saponin C₄₇H₇₄O₁₈ 855.017 3-O-β-D-glucopyranosyl
This compound VII Steroidal saponin C₅₁H₈₂O₂₁ 1031.18 Multiple glucose/galactose
Saikosaponin B2 Triterpenoid saponin C₄₂H₆₈O₁₃ 780.982 Oleanane-type aglycone
Amygdalin Cyanogenic glycoside C₂₀H₂₇NO₁₁ 457.428 Benzaldehyde derivative
Aescin (Baiying) Triterpenoid saponin C₅₅H₈₆O₂₄ 1131.30 Acylated sugars

Sources:

Key Observations :

  • Chonglou saponins have higher molecular weights than Saikosaponin B2 or Amygdalin due to extended glycosylation.
  • Steroidal backbones enhance membrane permeability compared to triterpenoid analogues .
Antitumor Mechanisms

Table 2: Antitumor Activity of Chonglou Saponins vs. Analogues

Compound Target Cancer Cell Line Mechanism Effective Concentration
This compound VII HeLa (cervical) G1 arrest, p21 upregulation, cyclin D1 inhibition 1–100 μM
This compound II SKOV3 (ovarian) G2/M arrest, caspase activation 10–50 μM
Aescin (Baiying) SKOV3 (ovarian) Caspase-3 activation, apoptosis induction 20–80 μM
Saikosaponin D HepG2 (liver) NF-κB inhibition, ROS generation 5–20 μM

Key Observations :

  • Chonglou saponins target multiple cell cycle checkpoints, while Aescin and Saikosaponin D primarily induce apoptosis via caspase or ROS pathways.
  • This compound VII shows broad-spectrum efficacy at higher concentrations compared to Saikosaponin D .
Chromatographic Behavior

HPLC analyses reveal distinct retention times (tR) for Chonglou saponins due to glycosylation patterns and column interactions (Table 3).

Table 3: Retention Times (tR) of Chonglou Saponins Across C18 Columns

Column Brand Chonglou VII (min) Chonglou VI (min) Chonglou II (min) Chonglou I (min)
BDS Hypersil C18 21.014 22.898 32.679 35.170
Inertsil ODS-2a 22.132 24.502 33.176 35.936
XBridge C18 21.101 23.070 32.483 34.963

Source:

Key Observations :

  • This compound I (least polar) has the longest tR, while this compound VII elutes earlier due to higher polarity.
  • Retention variability across columns necessitates standardized reference compounds (e.g., Saikosaponin D) for quantification .
Analytical Challenges and Solutions
  • Quantification : Saikosaponin D is used as a substitute reference for Chonglou saponins due to structural similarities in UV absorption (203 nm) .
  • Peak Identification : Linear calibration with two reference compounds (e.g., Chonglou VII and I) reduces prediction errors in gradient elution .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Chonglou Saponin isomers in complex botanical extracts?

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) is the gold standard. For isomers like this compound I, II, VI, and VII, retention time calibration using reference standards is critical. Column selection (e.g., C18 variants) significantly affects resolution; for example, Discovery C18 columns show retention times of 16.55–21.10 min for this compound VII, while Xbridge C18 columns yield 21.01 min . Always validate with certified reference materials (≥98% purity) to ensure accuracy .

Q. How can researchers optimize extraction protocols for Chonglou Saponins to maximize yield and purity?

Use a design space approach with multivariate analysis (e.g., response surface methodology) to model interactions between variables like solvent concentration, temperature, and extraction time. Monte Carlo simulations can predict optimal conditions by accounting for normal distribution of saponin content and dry matter variability . Pre-treatment steps, such as enzymatic hydrolysis, may enhance solubility of steroidal saponins .

Q. What quality control standards are essential for ensuring batch-to-batch consistency in this compound research materials?

Implement pharmacopeial guidelines for botanical extracts:

  • Purity verification via HPLC (>95% for major saponins) .
  • Hemolytic activity testing to confirm removal of toxic components (critical for pharmaceutical applications) .
  • Stability studies under controlled storage conditions (e.g., -80°C for long-term preservation) .

Advanced Research Questions

Q. What experimental approaches are used to investigate this compound VII's dual role in autophagy induction and apoptosis promotion?

  • Autophagy: Measure LC3-II/LC3-I ratio via Western blot and monitor autophagosome formation using GFP-LC3 transfection .
  • Apoptosis: Quantify mitochondrial membrane potential (JC-1 assay) and caspase-3/9 activation. This compound VII upregulates Bax/Bcl-2 ratio and cytochrome c release, indicating intrinsic apoptosis .
  • Use PI3K/AKT inhibitors (e.g., LY294002) to dissect crosstalk between pathways .

Q. How do Chonglou Saponins modulate key signaling pathways like PI3K/AKT and MAPK in cancer models?

this compound VII inhibits p-AKT (Ser473/Thr308) and MAPK phosphorylation (e.g., p38, ERK) via RORα/ECM1/VEGFR2 axis disruption. For mechanistic validation:

  • Perform RNA interference (siRNA) targeting RORα to confirm pathway dependency .
  • Use phospho-specific antibodies in tumor xenograft models to assess in vivo pathway inhibition .

Q. How can researchers design experiments to validate the role of Chonglou Saponins in reversing multidrug resistance (MDR) in cancer?

  • In vitro: Use resistant cell lines (e.g., K562/ADR leukemic or PARP inhibitor-resistant ovarian cancer cells) to test chemosensitization. Measure P-glycoprotein (P-gp) efflux inhibition via rhodamine-123 retention assays .
  • In vivo: Combine this compound VII with standard chemotherapeutics in xenograft models. Monitor tumor regression and metastasis suppression via bioluminescence imaging .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported IC50 values for this compound VII across different cell lines?

  • Standardize assays: Use identical cell culture conditions (e.g., serum concentration, passage number) and cytotoxicity assays (e.g., MTT vs. CCK-8).
  • Control for saponin solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Validate batch variability: Re-test with independently sourced this compound VII from certified suppliers .

Q. What computational modeling approaches are suitable for predicting this compound interactions with molecular targets?

  • Molecular docking: Use AutoDock Vina to simulate binding to PARP-1 or Bcl-2 domains. Cross-validate with surface plasmon resonance (SPR) data .
  • Pharmacokinetic modeling: Apply physiologically based pharmacokinetic (PBPK) models to predict tissue distribution and metabolite formation .

Methodological Best Practices

Q. How should researchers structure a study to investigate this compound's anti-angiogenic effects?

Follow the PICOT framework:

  • Population: Human umbilical vein endothelial cells (HUVECs) or chick chorioallantoic membrane (CAM) models.
  • Intervention: Dose-dependent this compound VII exposure (e.g., 1–10 μM).
  • Comparison: VEGF-induced angiogenesis controls.
  • Outcome: Tube formation inhibition quantified via ImageJ analysis.
  • Time: 24–48 hr exposure .

Q. What statistical tools are recommended for analyzing this compound's synergistic effects with other therapeutics?

  • Synergy analysis: Use Chou-Talalay combination index (CI) to classify additive (CI=1), synergistic (CI<1), or antagonistic (CI>1) effects .
  • Multivariate regression: Model interactions between saponin concentration and secondary drug efficacy using R or Python’s scikit-learn .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.